2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Overview
Description
Mechanism of Action
Target of Action
It is known that the compound is used for proteomics research , suggesting that it may interact with proteins or other molecules in the cell to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it is likely that the compound may influence protein-related pathways.
Biochemical Analysis
Biochemical Properties
2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to form alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids when reacted with carbon disulfide . These interactions suggest that this compound can modulate enzyme activity, potentially leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been reported to exhibit anticancer activity against various cell lines, including MDA-MB-232 and MCF-7 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with carbon disulfide results in the formation of dithiocarbamic or iminodithiocarbonic acids, which can inhibit or activate enzymes involved in metabolic pathways . Additionally, changes in gene expression induced by this compound further contribute to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable products when reacted with carbon disulfide, suggesting its potential for sustained biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased biological activity, including enhanced anticancer effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s interaction with carbon disulfide, leading to the formation of dithiocarbamic or iminodithiocarbonic acids, is one such metabolic pathway . These interactions can influence metabolic flux and alter metabolite levels, further contributing to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One efficient approach involves a one-pot multi-component reaction. This method typically includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This green synthesis approach offers advantages such as high atom economy, reduced use of hazardous materials, and simple workup and purification processes .
Industrial Production Methods
For industrial-scale production, the use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite has been explored. This method involves a one-pot three-component fusion reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol is advantageous due to its rapid synthesis, mild reaction conditions, eco-friendliness, and reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazolo[3,2-a]pyrimidines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These compounds also possess a fused heterocyclic system and are known for their antimicrobial and antitumor properties.
Uniqueness
2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of a thiadiazole ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a biofilm dispersal agent and its promising antitumor activity make it a compound of significant interest for further research and development .
Properties
IUPAC Name |
2-amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDQMJGUPDVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351472 | |
Record name | 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31737-02-7 | |
Record name | 2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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